molecular formula C21H27N3O3S B12471385 2-[Cyclohexyl-(toluene-4-sulfonyl)-amino]-N-pyridin-4-ylmethyl-acetamide

2-[Cyclohexyl-(toluene-4-sulfonyl)-amino]-N-pyridin-4-ylmethyl-acetamide

Katalognummer: B12471385
Molekulargewicht: 401.5 g/mol
InChI-Schlüssel: WTJKXKHQDHPALN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(N-cyclohexyl-4-methylbenzenesulfonamido)-N-(pyridin-4-ylmethyl)acetamide is a synthetic organic compound Its structure includes a cyclohexyl group, a methylbenzenesulfonamido group, a pyridinylmethyl group, and an acetamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-cyclohexyl-4-methylbenzenesulfonamido)-N-(pyridin-4-ylmethyl)acetamide typically involves multiple steps:

    Formation of the sulfonamide: This can be achieved by reacting 4-methylbenzenesulfonyl chloride with cyclohexylamine under basic conditions.

    Formation of the acetamide: The intermediate product from the first step can be reacted with 4-pyridinemethanol and acetic anhydride to form the final compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the nitrogen atoms.

    Reduction: Reduction reactions could target the sulfonamide or acetamide groups.

    Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.

    Substitution: Conditions for substitution reactions vary widely but may include the use of halogenating agents, acids, or bases.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it might be studied for its potential as a drug candidate or as a probe to study biological pathways.

Medicine

In medicine, the compound could be investigated for its therapeutic potential, particularly if it exhibits activity against specific biological targets.

Industry

In industry, it might find applications in the development of new materials or as a specialty chemical in various manufacturing processes.

Wirkmechanismus

The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, it could interact with proteins, enzymes, or nucleic acids, affecting their function and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(N-cyclohexyl-4-methylbenzenesulfonamido)-N-(pyridin-3-ylmethyl)acetamide
  • 2-(N-cyclohexyl-4-methylbenzenesulfonamido)-N-(pyridin-2-ylmethyl)acetamide

Uniqueness

The uniqueness of 2-(N-cyclohexyl-4-methylbenzenesulfonamido)-N-(pyridin-4-ylmethyl)acetamide lies in its specific structural features, which may confer unique chemical and biological properties. For example, the position of the pyridinyl group could significantly influence its reactivity and interactions with biological targets.

Eigenschaften

Molekularformel

C21H27N3O3S

Molekulargewicht

401.5 g/mol

IUPAC-Name

2-[cyclohexyl-(4-methylphenyl)sulfonylamino]-N-(pyridin-4-ylmethyl)acetamide

InChI

InChI=1S/C21H27N3O3S/c1-17-7-9-20(10-8-17)28(26,27)24(19-5-3-2-4-6-19)16-21(25)23-15-18-11-13-22-14-12-18/h7-14,19H,2-6,15-16H2,1H3,(H,23,25)

InChI-Schlüssel

WTJKXKHQDHPALN-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=NC=C2)C3CCCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.